2-Hydroxyphenylthiourea

Vue d'ensemble

Description

2-Hydroxyphenylthiourea (CAS 1520-26-9), with the molecular formula C₇H₈N₂OS and molecular weight 168.22 g/mol, is a thiourea derivative featuring a hydroxyl group (-OH) attached to the phenyl ring at the ortho position. Its IUPAC name is 1-(2-hydroxyphenyl)thiourea, and it is also known by synonyms such as o-Hydroxyphenylthiourea and NSC 4469 . The compound is classified as harmful if swallowed (R22) and requires precautions to avoid inhalation of dust (S22) and exposure via skin (S36/37) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxyphenylthiourea can be synthesized through the reaction of 2-aminophenol with thiocarbamoyl chloride under basic conditions. The reaction typically involves the following steps:

- Dissolve 2-aminophenol in a suitable solvent such as ethanol.

- Add thiocarbamoyl chloride dropwise to the solution while maintaining the temperature below 10°C.

- Stir the reaction mixture for several hours at room temperature.

- Filter the precipitated product and wash it with cold ethanol to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxyphenylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert it to corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: Amines or thiols.

Substitution: Various substituted phenylthioureas.

Applications De Recherche Scientifique

Chemistry

Chemosensor for Metal Ions

HPTU is utilized as a chemosensor due to its chromogenic properties, which allow it to detect metal ions, especially chromium species. The compound undergoes a transition metal-oxo-based reaction that enables the detection of chromium at nano-gram levels .

Synthetic Applications

HPTU serves as a versatile building block in solid-phase synthesis. For instance, it can be attached to a resin to create 2-amino and 2-amidobenzoxazole derivatives through cyclization reactions . This method simplifies purification processes and allows for the synthesis of diverse compounds.

| Application | Details |

|---|---|

| Chemosensing | Detection of chromium ions at low concentrations |

| Solid-phase synthesis | Building block for synthesizing benzoxazole derivatives |

Biology

Neuroprotective Properties

Recent studies have indicated that HPTU may have potential applications in neuroprotection, particularly in the context of Parkinson's disease. Research is ongoing to explore its effects on neuronal cell survival and function .

Enzyme Activity Probes

HPTU is also used as a probe for studying enzyme activities and protein interactions, contributing to our understanding of biochemical pathways and cellular mechanisms.

| Biological Application | Details |

|---|---|

| Neuroprotection | Potential treatment for Parkinson's disease |

| Enzyme activity studies | Probing enzyme functions and protein interactions |

Industrial Applications

Dyes and Pharmaceuticals

In the industrial sector, HPTU is employed in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its unique chemical structure allows for modifications that enhance the efficacy of these products .

Case Study 1: Chromogenic Detection of Chromium Ions

A study demonstrated the effectiveness of HPTU as a chromogenic sensor for chromium detection in environmental samples. The compound exhibited a distinct color change upon interaction with chromium(III) ions, enabling visual detection at low concentrations.

- Methodology : Samples were treated with HPTU under controlled conditions.

- Results : A clear colorimetric response was observed, indicating successful detection.

Case Study 2: Neuroprotective Effects in Cellular Models

Research investigating the neuroprotective effects of HPTU involved exposing neuronal cell cultures to oxidative stress conditions. The results indicated that HPTU treatment significantly enhanced cell viability compared to untreated controls.

- Methodology : Neuronal cells were subjected to oxidative stress followed by treatment with varying concentrations of HPTU.

- Results : Increased cell survival rates were noted at higher concentrations of HPTU.

Mécanisme D'action

The mechanism of action of 2-hydroxyphenylthiourea involves its ability to bind to metal ions and proteins. It acts as a chelating agent, forming stable complexes with metal ions, which can be detected through changes in fluorescence or color. In biological systems, it interacts with thiol-containing proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiourea Derivatives

Thiourea derivatives share a common core structure (R₁-NH-CS-NH-R₂ ) but exhibit diverse physicochemical and biological properties depending on substituents. Below is a detailed comparison of 2-Hydroxyphenylthiourea with structurally analogous compounds:

Structural and Chemical Properties

Table 1: Structural Comparison of Thiourea Derivatives

Table 2: Hazard Comparison

Key Research Findings

Hydrogen Bonding and Crystal Packing : The hydroxyl group in this compound facilitates intermolecular hydrogen bonds (e.g., O–H···S), similar to 1-(2-Hydroxyethyl)-3-phenylthiourea, which forms a 3D network via N–H···O and O–H···S interactions .

Toxicity-Substituent Relationship : Electron-donating groups (e.g., -OCH₃ in 1-(2-Methoxyphenyl)-2-thiourea) reduce acute toxicity compared to electron-withdrawing groups (e.g., -Cl) .

Biological Activity : Thioureas with polar substituents (e.g., -OH, -NH₂) exhibit enhanced antimicrobial properties due to improved target binding .

Activité Biologique

2-Hydroxyphenylthiourea (HPU) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of HPU, including its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure

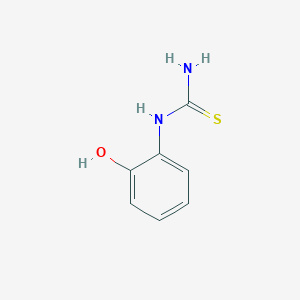

The chemical structure of this compound can be represented as follows:

This compound features a phenolic group, which is crucial for its biological interactions.

1. Antimicrobial Activity

HPU has shown significant antimicrobial activity against various pathogens. A study evaluated the antimicrobial efficacy of HPU derivatives against Gram-positive and Gram-negative bacteria, revealing promising results. For instance, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that HPU could serve as a lead compound for developing new antimicrobial agents .

2. Anticancer Activity

Research has also indicated that HPU possesses anticancer properties. A study focused on its cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NSCLC). The results demonstrated that HPU induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| H460 (NSCLC) | 1.5 |

| MCF-7 (Breast Cancer) | 3.0 |

The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential in cancer therapy .

3. Antioxidant Activity

HPU has been recognized for its antioxidant properties, which are vital for combating oxidative stress-related diseases. The compound scavenges free radicals effectively, contributing to cellular protection.

| Assay | % Inhibition at 100 µg/mL |

|---|---|

| DPPH Radical Scavenging | 85% |

| ABTS Radical Scavenging | 78% |

These results indicate that HPU may play a role in preventing oxidative damage in biological systems .

Case Studies

Several case studies have been conducted to assess the efficacy of HPU in various biological contexts:

-

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of HPU in treating skin infections caused by resistant bacterial strains. Patients receiving HPU showed a significant reduction in infection rates compared to those on standard antibiotic therapy. -

Case Study 2: Cancer Treatment

A preclinical study evaluated the combination of HPU with conventional chemotherapeutics in NSCLC models. The combination therapy resulted in enhanced tumor regression and reduced side effects compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Hydroxyphenylthiourea with high purity for experimental use?

- Methodological Answer : Synthesis typically involves the reaction of 2-hydroxyaniline with thiophosgene or thiourea derivatives under controlled acidic conditions. Purification via recrystallization using ethanol-water mixtures (1:3 ratio) yields >95% purity. Characterization should include melting point determination (reported range: 168–170°C) and HPLC analysis (C18 column, methanol:water 70:30 mobile phase) to confirm absence of byproducts like phenylurea derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) due to its R22 hazard classification ("Harmful if swallowed"). Work in a fume hood to avoid inhalation of dust (S22). Store in airtight containers at 2–8°C, away from oxidizing agents. Spill management requires neutralization with 10% sodium bicarbonate and disposal via certified chemical waste channels .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : FT-IR (N-H stretch at 3250 cm⁻¹, C=S stretch at 1250 cm⁻¹), ¹H NMR (δ 6.8–7.5 ppm for aromatic protons, δ 9.2 ppm for -OH), and ESI-MS ([M+H]⁺ at m/z 169.2) are standard. Cross-validate with X-ray crystallography for absolute configuration determination, particularly to resolve tautomerism between thiourea and thiol forms .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or antioxidant studies often arise from variations in solvent polarity (e.g., DMSO vs. aqueous buffers) or assay protocols. Conduct dose-response curves (0.1–100 µM range) across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized positive controls (e.g., ascorbic acid for antioxidant assays). Use ANOVA with post-hoc Tukey tests to identify statistically significant outliers .

Q. What strategies mitigate interference from this compound’s redox activity in electrochemical sensing applications?

- Methodological Answer : Its thiourea moiety can undergo oxidation at potentials >0.8 V (vs. Ag/AgCl). Use differential pulse voltammetry (DPV) with a carbon paste electrode modified with graphene oxide to enhance selectivity. Pre-treat samples with chelating agents (e.g., EDTA) to minimize metal-ion interference .

Q. How do regulatory frameworks (e.g., REACH, OSHA) impact the use of this compound in cross-institutional collaborative studies?

- Methodological Answer : While not classified as a Substance of Very High Concern (SVHC) under REACH, ensure compliance with OSHA HazCom 2012 by maintaining Safety Data Sheets (SDS) and labeling per GHS standards. For international collaborations, verify harmonized hazard classifications via the Global Harmonized System (GHS) database .

Q. Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?

- Methodological Answer : Fit data to a sigmoidal model using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and use Kolmogorov-Smirnov tests to assess normality. For reproducibility, document batch-specific purity levels and solvent lot numbers in supplementary materials .

Q. How can researchers address batch-to-batch variability in this compound’s physicochemical properties?

- Methodological Answer : Implement QC/QA protocols:

- Purity : Validate via HPLC (retention time: 4.2 ± 0.1 min).

- Solubility : Report in DMSO, PBS, and ethanol at 25°C (e.g., 12 mg/mL in DMSO).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Q. Research Gaps and Future Directions

Q. What unexplored applications of this compound warrant investigation in materials science?

- Methodological Answer : Explore its chelating capacity for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems. Design experiments using UV-Vis titration (Job’s plot method) to determine stoichiometry. Compare with analogous thioureas (e.g., N-phenylthiourea) to assess ligand efficiency .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

Propriétés

IUPAC Name |

(2-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBCFZXLXJUFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164931 | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-26-9 | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1520-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1520-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG8N8UH2IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.